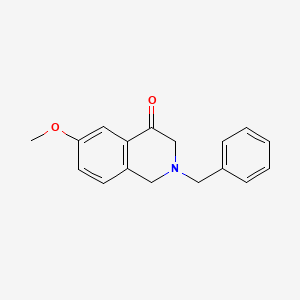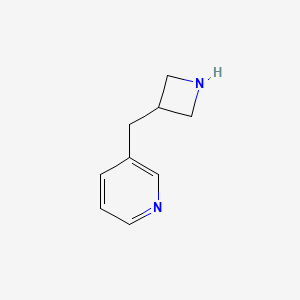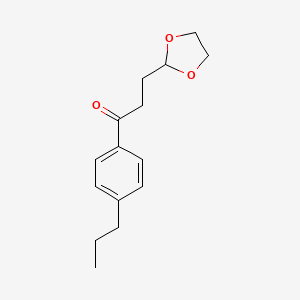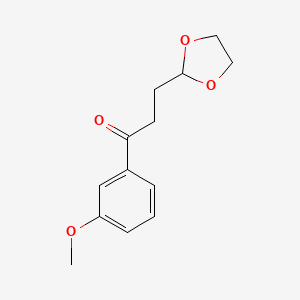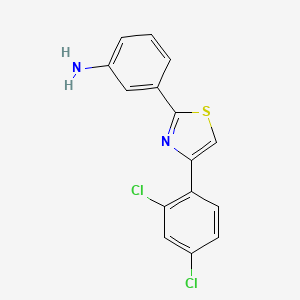
3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a bromine atom, a dichloropyridine moiety, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable pyrazole precursor, followed by the introduction of the dichloropyridine group through a nucleophilic substitution reaction. The final step often involves carboxylation to introduce the carboxylic acid functional group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-2-picoline
- 2-Bromo-4’-(trifluoromethoxy)acetophenone
- 4-(4,6-Dichloropyrimid-2-yl)morpholine
Uniqueness
3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
652980-07-9 |
|---|---|
分子式 |
C9H4BrCl2N3O2 |
分子量 |
336.95 g/mol |
IUPAC名 |
5-bromo-2-(3,4-dichloropyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4BrCl2N3O2/c10-6-3-5(9(16)17)15(14-6)8-7(12)4(11)1-2-13-8/h1-3H,(H,16,17) |
InChIキー |
GRRXSQDGXFPDCT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)Cl)N2C(=CC(=N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


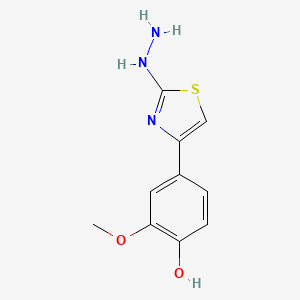
![(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)
![4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766580.png)
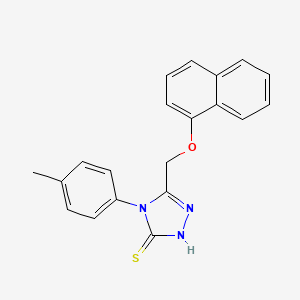
![tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11766592.png)
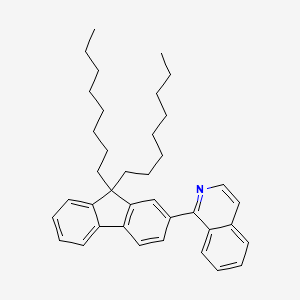
![(2R)-2-(Benzo[d][1,3]dioxol-5-yl)thiazolidine-4-carboxylic acid](/img/structure/B11766604.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11766606.png)
